molecular formula C8H12N4O3 B2681913 N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine CAS No. 1515628-79-1

N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine

Cat. No.: B2681913
CAS No.: 1515628-79-1
M. Wt: 212.209
InChI Key: JSBHJWWBPOACHR-UHFFFAOYSA-N
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Description

N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and two amino groups, one of which is further substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diaminopyridine to introduce the nitro group at the 3-position. This is followed by the alkylation of one of the amino groups with 2-methoxyethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Reduction: Reduction of the nitro group yields N6-(2-methoxyethyl)-3-aminopyridine-2,6-diamine.

    Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N6-(2-methoxyethyl)-3-nitropyridine-2,6-diamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The nitro group and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N~6~-(2-methoxyethyl)adenosine: A nucleoside analogue with similar structural features.

    N,N′-bis(2-methoxyethyl)-4,5-bis(2,4,6-trimethylphenyl)imidazolinium hexafluorophosphate: Another compound featuring the 2-methoxyethyl group.

Uniqueness

N~6~-(2-methoxyethyl)-3-nitropyridine-2,6-diamine is unique due to the combination of its nitro group and 2-methoxyethyl-substituted amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

6-N-(2-methoxyethyl)-3-nitropyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-15-5-4-10-7-3-2-6(12(13)14)8(9)11-7/h2-3H,4-5H2,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBHJWWBPOACHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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